2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one
Description
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with dimethyl and methylbutenyl groups
Properties
CAS No. |
143008-67-7 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,4-dimethyl-3-(3-methylbut-3-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O/c1-9(2)5-7-12-10(3)6-8-13(14)11(12)4/h10-12H,1,5-8H2,2-4H3 |
InChI Key |
RLQJAZLYPGCWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1CCC(=C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of cyclohexanone with 3-methylbut-3-en-1-yl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve overall production rates.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Applications in Fragrance Industry
Fragrance Composition:
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one is utilized as a fragrance ingredient due to its pleasant odor profile. It can be found in various consumer products such as perfumes, cosmetics, and household cleaning agents. The compound's ability to blend well with other fragrance components enhances the overall scent profile of these products.
Case Study:
A study published in the Journal of Essential Oil Research highlighted the integration of this compound in developing novel fragrance formulations. The research demonstrated that its inclusion significantly improved the olfactory characteristics of the final product, making it more appealing to consumers .
Therapeutic Potential
Pharmaceutical Applications:
Research indicates that this compound may have potential therapeutic applications due to its structural similarities to known bioactive compounds. Investigations into its pharmacological properties are ongoing.
Case Study:
A recent study explored the anti-inflammatory properties of compounds similar to this compound. The findings suggested that derivatives could inhibit specific inflammatory pathways, indicating potential for development as anti-inflammatory agents .
Synthetic Organic Chemistry
Synthetic Intermediates:
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create new compounds with desirable properties.
Research Findings:
A comprehensive review on synthetic methodologies highlighted various routes for synthesizing this compound and its derivatives. These methodologies include multi-step synthesis involving cyclization and functionalization reactions that enhance yield and selectivity .
Summary of Applications
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Buten-2-ol, 2-methyl-
- 4,4-Dimethyl-3-(3-methylbut-3-enylidene)-2-methylenebicyclo[4.1.0]heptane
Uniqueness
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Biological Activity
2,4-Dimethyl-3-(3-methylbut-3-en-1-yl)cyclohexan-1-one, with the CAS number 143008-67-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 194.31 g/mol
- Structural Characteristics : The compound features a cyclohexanone structure with multiple alkyl substitutions that may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, prenylated derivatives have shown significant antifungal activity against various pathogens, indicating that modifications in the alkyl chain can enhance biological efficacy .
- Cytotoxic Effects : The compound's structural analogs have been investigated for their cytotoxic effects on cancer cell lines. Inhibitors targeting mitotic kinesins have been identified in related studies, which may suggest a pathway through which this compound could exert anti-cancer effects .
Antimicrobial Studies
A study assessing the antibacterial activity of various compounds found that derivatives similar to this compound exhibited zones of inhibition against specific bacterial strains. The results were compared to standard antibiotics like gentamicin, showcasing the potential for these compounds as alternatives or adjuncts in antimicrobial therapy .
Cytotoxicity and Cancer Research
In cancer research, compounds structurally related to this compound were evaluated for their ability to induce multipolar spindle formation in centrosome-amplified cancer cells. This effect was linked to the inhibition of HSET (KIFC1), a protein crucial for mitotic spindle organization. Compounds demonstrating high selectivity and potency against HSET showed promising results in reducing cell viability in treated cancer cell lines .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 143008-67-7 |
| Molecular Formula | CHO |
| Molecular Weight | 194.31 g/mol |
| Antimicrobial Activity | Positive (varies by derivative) |
| Cytotoxicity | Significant against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
